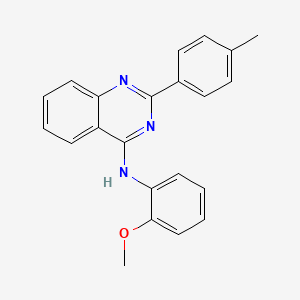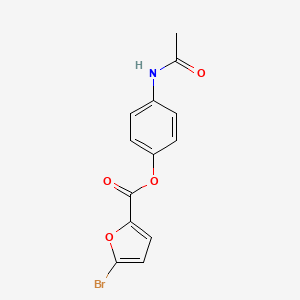
4-(acetylamino)phenyl 5-bromo-2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(acetylamino)phenyl 5-bromo-2-furoate is a compound that has been synthesized and studied in various scientific contexts. It's part of a broader class of compounds that have been explored for their potential applications in various fields, including chemistry and pharmacology.
Synthesis Analysis
The synthesis of derivatives similar to this compound involves complex chemical processes. For instance, the synthesis of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, a compound with structural similarities, was achieved by reacting paracetamol with ethyl 2-bromo-2-methylpropionate (Navarrete-Vázquez et al., 2011). This showcases the intricate nature of synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of compounds in this category can be quite complex. For example, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a related compound, forms hydrogen-bonded dimers and has distinct dihedral angles for its substituent groups (Jedrzejas et al., 1995). This indicates a complex spatial arrangement, which is likely similar in this compound.
Chemical Reactions and Properties
Compounds like this compound often participate in various chemical reactions, demonstrating a range of chemical properties. For example, the palladium-catalyzed reaction of alkyl 5-bromo-2-furoate with allylic alcohols illustrates the reactivity of similar compounds (Tamaru et al., 1978).
Physical Properties Analysis
The physical properties of such compounds can be diverse, often depending on their specific molecular structure and the nature of their substituents. For instance, the crystalline structure of related compounds, as determined by techniques like X-ray diffraction, offers insights into their physical characteristics (Rahmani et al., 2017).
Chemical Properties Analysis
The chemical properties of this compound-like compounds are influenced by their molecular structure. Studies like the computational binding analysis of thiadiazole derivatives indicate how structural features affect chemical behavior and interaction with other molecules (Karthikeyan et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-acetamidophenyl) 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO4/c1-8(16)15-9-2-4-10(5-3-9)18-13(17)11-6-7-12(14)19-11/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSODYDMRAIPFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R*,4S*)-1-[(4-methyl-2-thienyl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5638002.png)
![2-({(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-6-methylquinolin-4-ol](/img/structure/B5638011.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[3-(2-methylphenyl)propanoyl]-4-piperidinol](/img/structure/B5638015.png)
![3-(tetrahydrofuran-3-yl)-5-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5638023.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5638026.png)

![2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methylacetamide](/img/structure/B5638048.png)
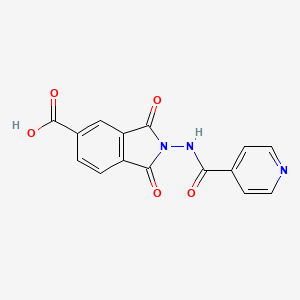
![3-isobutyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5638076.png)
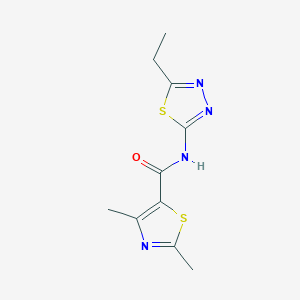
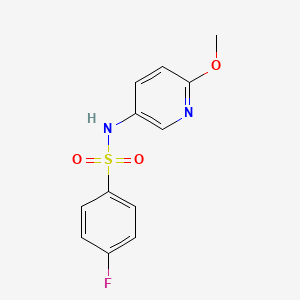
![methyl 4-{[(3-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5638110.png)
